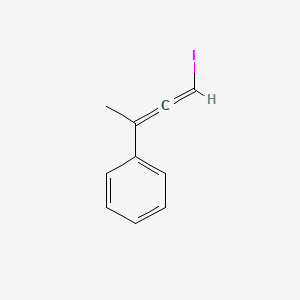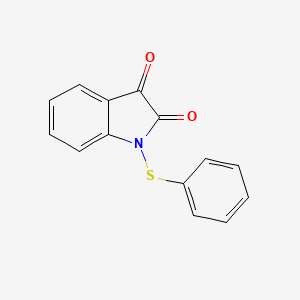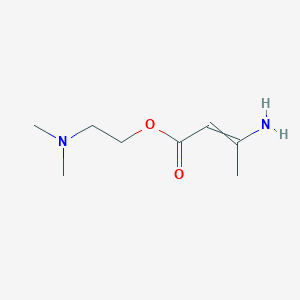![molecular formula C14H22O B14639374 Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- CAS No. 54877-79-1](/img/structure/B14639374.png)
Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- is a complex organic compound characterized by its unique spiro structure. This compound contains a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The compound’s molecular formula is C14H22O, and it features a ketone functional group along with multiple methyl groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- exerts its effects involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the spiro structure can influence the compound’s overall reactivity and stability. The pathways involved in these interactions are complex and depend on the specific context of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-: This compound shares a similar spiro structure but differs in the position and type of functional groups.
Spiro[5.5]undecane derivatives: These compounds have variations in the ring size and substituents, leading to different chemical properties and reactivities.
Uniqueness
Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl- is unique due to its specific combination of a spiro structure with a ketone functional group and multiple methyl groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
54877-79-1 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
1,5,5-trimethylspiro[5.5]undec-1-en-9-one |
InChI |
InChI=1S/C14H22O/c1-11-5-4-8-13(2,3)14(11)9-6-12(15)7-10-14/h5H,4,6-10H2,1-3H3 |
InChI-Schlüssel |
HTKIFRMMTIHLGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C12CCC(=O)CC2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


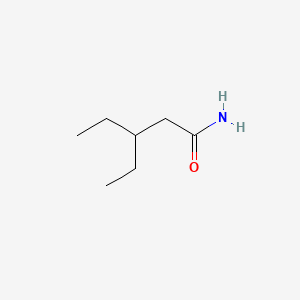
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
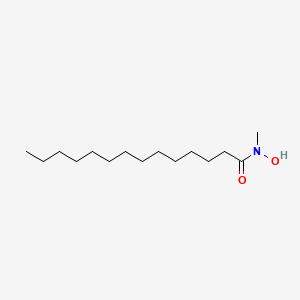

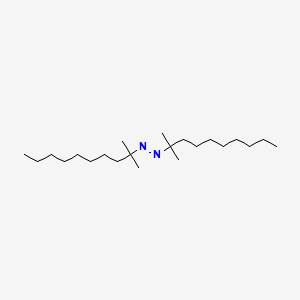
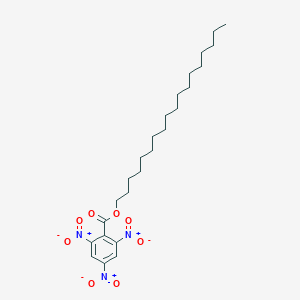
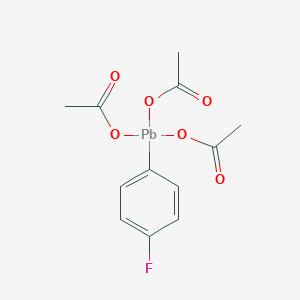
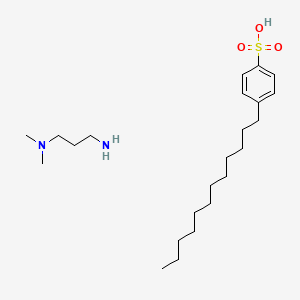


![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)
